

Technical Guide: 3-Bromo-5-butoxybenzoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-5-butoxybenzoic acid

Cat. No.: B577983

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CAS Number: 1228956-96-4

An In-depth Technical Overview for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Bromo-5-butoxybenzoic acid**, a substituted benzoic acid derivative of interest in chemical and pharmaceutical research. This document details its physicochemical properties, a putative synthesis protocol, and explores its potential biological significance based on the activities of structurally related molecules.

Physicochemical Properties

The fundamental properties of **3-Bromo-5-butoxybenzoic acid** are summarized below, providing essential data for laboratory handling, experimental design, and analytical characterization.

Property	Value
CAS Number	1228956-96-4
Molecular Formula	C ₁₁ H ₁₃ BrO ₃
Molecular Weight	273.12 g/mol
IUPAC Name	3-Bromo-5-butoxybenzoic acid
SMILES	<chem>CCCCOC1=CC(=CC(=C1)Br)C(=O)O</chem>
Appearance	White to off-white solid (predicted)
Purity	Typically ≥97% (as supplied by vendors)
Storage Conditions	Store in a cool, dry place.

Experimental Protocols

Due to the limited availability of specific experimental data for **3-Bromo-5-butoxybenzoic acid** in peer-reviewed literature, the following protocols are based on established methods for the synthesis of structurally similar substituted benzoic acids. These should be regarded as illustrative and may require optimization.

Putative Synthesis of 3-Bromo-5-butoxybenzoic Acid

The synthesis of **3-Bromo-5-butoxybenzoic acid** can be envisioned through a two-step process starting from a commercially available precursor, methyl 3-bromo-5-hydroxybenzoate. This approach involves a Williamson ether synthesis followed by hydrolysis of the methyl ester.

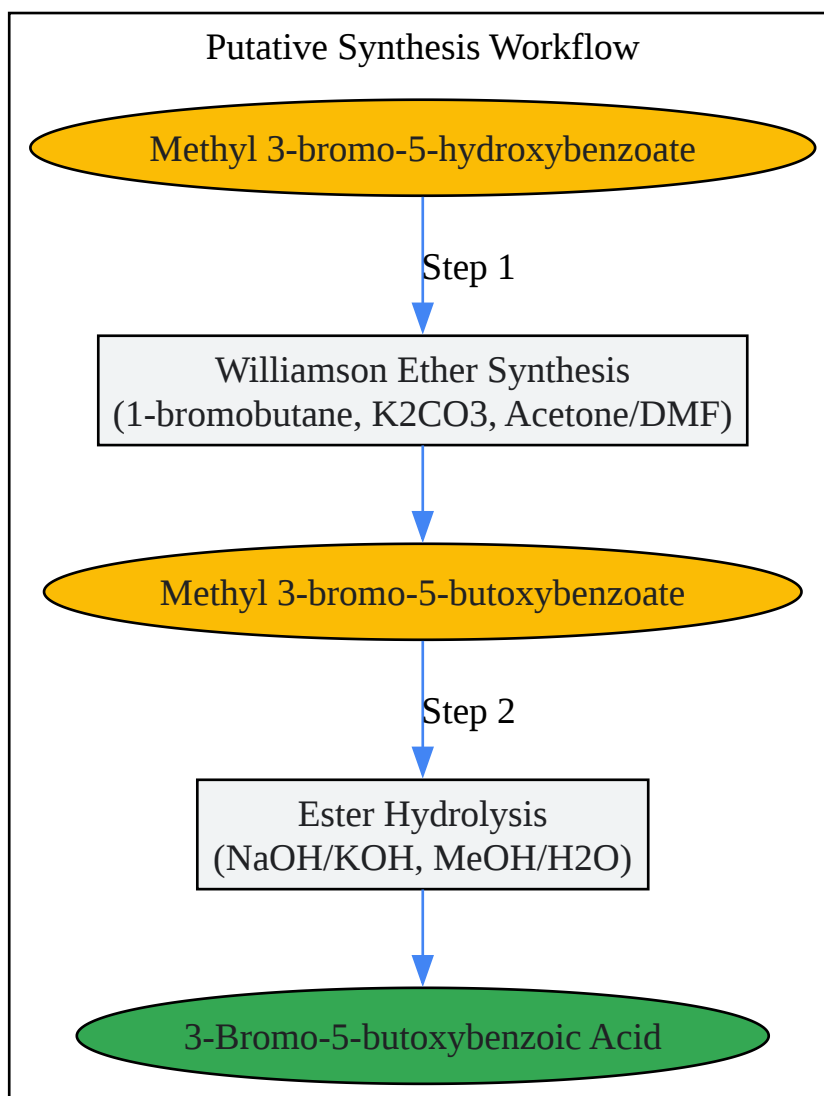
Step 1: Etherification of Methyl 3-bromo-5-hydroxybenzoate

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-bromo-5-hydroxybenzoate (1.0 equivalent) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).
- **Addition of Base:** Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution. The suspension is stirred at room temperature for 30 minutes.

- Alkylation: Add 1-bromobutane (1.2 equivalents) to the reaction mixture.
- Reaction Conditions: Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is concentrated under reduced pressure to yield the crude methyl 3-bromo-5-butoxybenzoate.

Step 2: Hydrolysis of Methyl 3-bromo-5-butoxybenzoate

- Reaction Setup: Dissolve the crude methyl 3-bromo-5-butoxybenzoate from the previous step in a mixture of methanol and water.
- Saponification: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents).
- Reaction Conditions: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the ester is fully hydrolyzed.
- Work-up and Purification: After cooling, the methanol is removed under reduced pressure. The aqueous residue is then acidified to a pH of approximately 2-3 using a dilute solution of hydrochloric acid (HCl), which will precipitate the **3-Bromo-5-butoxybenzoic acid**. The solid product is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).



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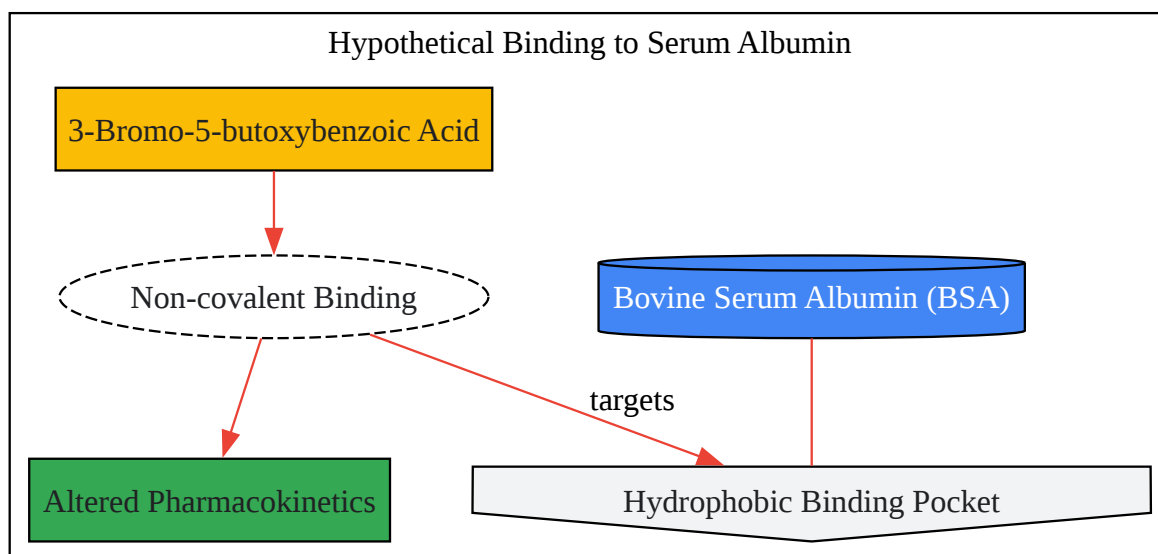
Caption: Putative two-step synthesis of **3-Bromo-5-butoxybenzoic acid**.

Potential Biological Significance and Applications

While specific biological activities of **3-Bromo-5-butoxybenzoic acid** are not extensively documented, the broader class of substituted benzoic acids is known for a range of biological effects.^{[1][2]} These compounds have been investigated for their antimicrobial, anti-inflammatory, and other pharmacological properties. The presence of a bromine atom and a butoxy group on the benzoic acid scaffold of this particular molecule suggests it may have interesting biological activities worth exploring.

Hypothetical Interaction with Serum Albumin

Substituted benzoic acids are known to bind to serum albumins, which can influence their pharmacokinetic properties.[3] The binding affinity is often dependent on the nature and position of the substituents on the aromatic ring. It is plausible that **3-Bromo-5-butoxybenzoic acid**, with its lipophilic butoxy group, could interact with the hydrophobic binding pockets of proteins like bovine serum albumin (BSA).

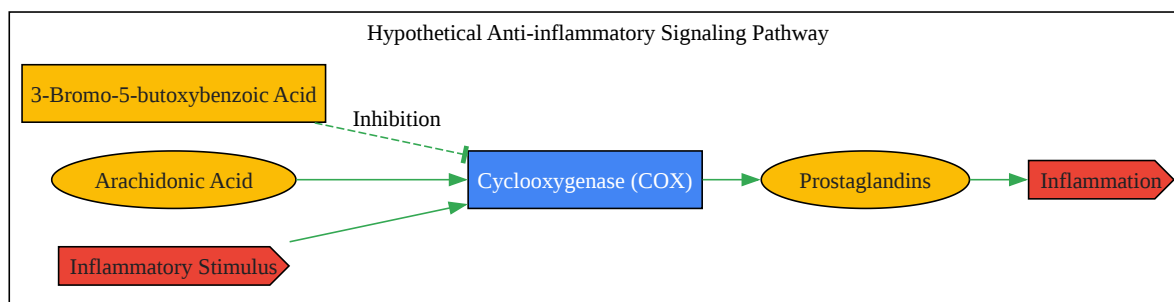


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Caption: Hypothetical interaction with bovine serum albumin.

Potential as a Modulator of Inflammatory Pathways

Some benzoic acid derivatives have demonstrated anti-inflammatory properties.[1] A hypothetical mechanism could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). The structural features of **3-Bromo-5-butoxybenzoic acid** could allow it to fit into the active site of such enzymes, potentially modulating their activity and downstream signaling.



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Caption: Hypothetical modulation of a pro-inflammatory pathway.

Conclusion

3-Bromo-5-butoxybenzoic acid is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While detailed experimental data is currently sparse, this guide provides a foundational understanding of its properties and a framework for future research. The provided protocols and hypothetical biological pathways, based on the known science of similar compounds, are intended to serve as a starting point for researchers and professionals in the field. Further experimental validation is necessary to fully elucidate the synthesis, properties, and biological activities of this compound.

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- To cite this document: BenchChem. [Technical Guide: 3-Bromo-5-butoxybenzoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577983#3-bromo-5-butoxybenzoic-acid-cas-number]

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